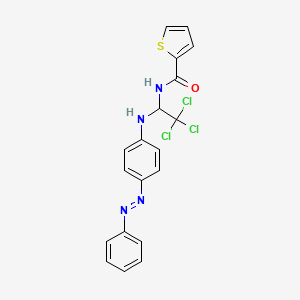
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide is a complex organic compound with the molecular formula C19H15Cl3N4OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a phenylazo group, which is known for its vivid coloration properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide typically involves multiple steps:
Formation of Thiophene-2-carboxylic Acid: This can be achieved through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene.
Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced through a chlorination reaction using trichloroacetyl chloride under controlled conditions.
Coupling with Phenylazo Group: The phenylazo group is introduced via a diazotization reaction followed by coupling with aniline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to its production.
化学反应分析
Types of Reactions
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters and amides.
科学研究应用
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to the presence of the phenylazo group.
作用机制
The mechanism of action of thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
- Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(2-methyl-4-nitrophenylamino)ET)amide .
- Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(3-chlorophenylamino)ET)amide .
Uniqueness
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide is unique due to the presence of the phenylazo group, which imparts distinct coloration properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications.
属性
CAS 编号 |
1321674-06-9 |
|---|---|
分子式 |
C19H15Cl3N4OS |
分子量 |
453.8 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15Cl3N4OS/c20-19(21,22)18(24-17(27)16-7-4-12-28-16)23-13-8-10-15(11-9-13)26-25-14-5-2-1-3-6-14/h1-12,18,23H,(H,24,27) |
InChI 键 |
BQPNPJFQYOYRKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


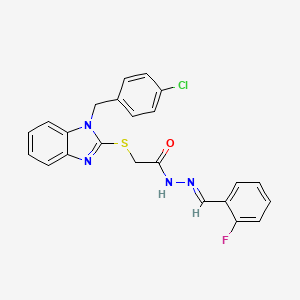
![4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid](/img/structure/B15080141.png)
![9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B15080151.png)
![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080168.png)
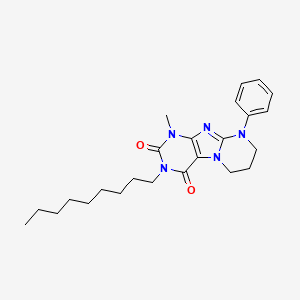
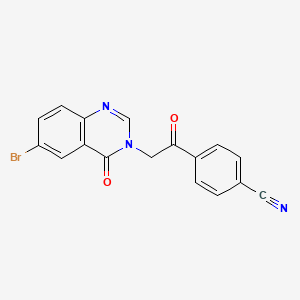
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
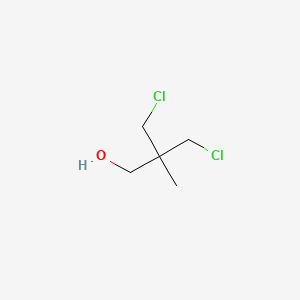
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
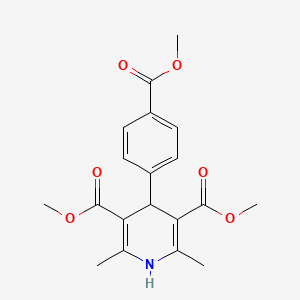
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
